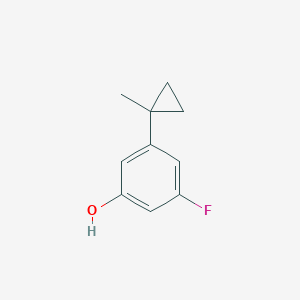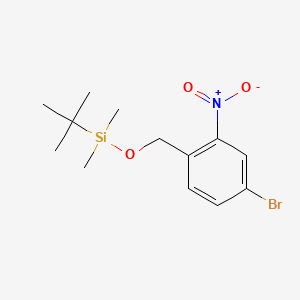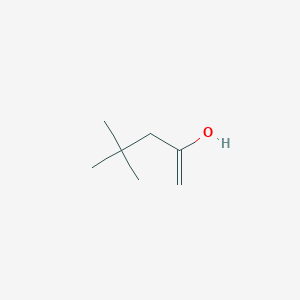
1-Penten-2-ol, 4,4-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Penten-2-ol, 4,4-dimethyl-(9CI) is an organic compound with the molecular formula C7H14O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a pentene chain with two methyl groups at the fourth carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Penten-2-ol, 4,4-dimethyl-(9CI) can be synthesized through several methods. One common approach involves the reaction of 4-penten-1-ol with specific reagents under controlled conditions. For instance, 4-penten-1-ol can react with chlorosulfonyl isocyanate to form a sulfamate ester, which can then undergo further reactions to yield the desired compound .
Industrial Production Methods
Industrial production of 1-Penten-2-ol, 4,4-dimethyl-(9CI) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, purification, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-Penten-2-ol, 4,4-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted products.
Wissenschaftliche Forschungsanwendungen
1-Penten-2-ol, 4,4-dimethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Penten-2-ol, 4,4-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s structure allows it to participate in various chemical reactions, affecting its behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-4-penten-1-ol: Similar in structure but with different positioning of the hydroxyl group.
4-Penten-1-ol: Lacks the additional methyl groups, resulting in different chemical properties.
Uniqueness
1-Penten-2-ol, 4,4-dimethyl-(9CI) is unique due to the presence of two methyl groups at the fourth carbon position, which influences its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical behavior.
Eigenschaften
CAS-Nummer |
59138-75-9 |
|---|---|
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
4,4-dimethylpent-1-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-6(8)5-7(2,3)4/h8H,1,5H2,2-4H3 |
InChI-Schlüssel |
RGYWSRZTCAJUOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


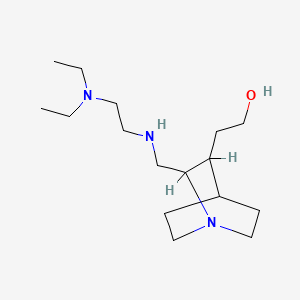
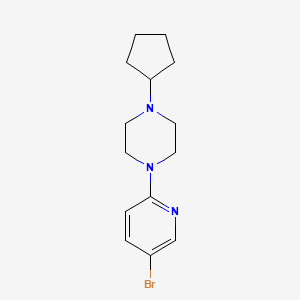
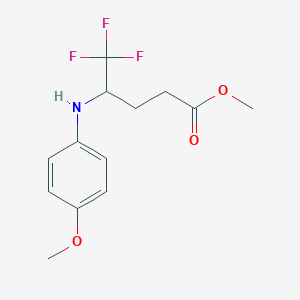



![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)
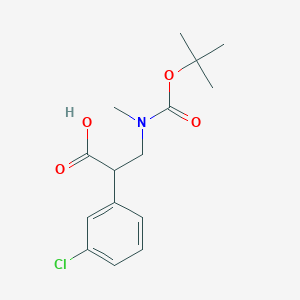


![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)
